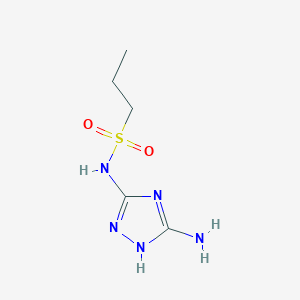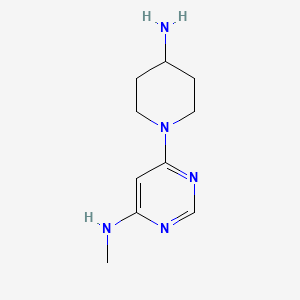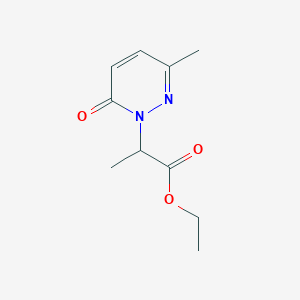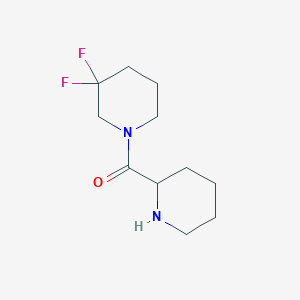
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide
Overview
Description
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide, commonly known as ATS, is a chemical compound that has been widely studied due to its potential applications in the field of biochemistry and medicine. ATS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Biocatalysis in Drug Metabolism Biocatalysis has shown to be effective in the preparation of mammalian metabolites of drugs, demonstrating its potential in supporting drug discovery and development processes. For example, the microbial-based surrogate biocatalytic system has been utilized to produce mammalian metabolites of specific sulfonamide compounds, facilitating their structural characterization by nuclear magnetic resonance (NMR) spectroscopy. This approach not only aids in understanding drug metabolism but also in the development of analytical standards for monitoring drug metabolites during clinical investigations (Zmijewski et al., 2006).
Modification of Hydrogels Hydrogels modified with various amine compounds, including sulfonamides, have been investigated for their potential in medical applications. These modifications have been shown to increase the thermal stability and swelling properties of the hydrogels, making them suitable for various applications in the medical field. Such amine-modified hydrogels demonstrate promising biological activities, indicating their potential use in drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Synthesis of α-Amino Ketones The reaction of N-sulfonyl-1,2,3-triazoles with water in the presence of a rhodium catalyst has been shown to produce α-amino ketones efficiently. This method represents a regioselective approach to the 1,2-aminohydroxylation of terminal alkynes, highlighting the versatility of sulfonamide compounds in organic synthesis (Miura et al., 2012).
Antimicrobial and Antifungal Activities Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. Such studies highlight the potential of sulfonamide compounds in the development of new antimicrobial agents (Fadda et al., 2016).
Catalysis and Organic Synthesis Sulfonamide compounds have been employed as catalysts and intermediates in various organic synthesis reactions. For instance, they have been used in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as scaffolds for peptidomimetics and biologically active compounds. Such applications demonstrate the role of sulfonamides in facilitating complex organic transformations and the synthesis of biologically relevant structures (Ferrini et al., 2015).
Mechanism of Action
Target of Action
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide primarily targets Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, inhibiting its function . This interaction disrupts the synthesis of ergosterol, leading to alterations in the cell membrane’s structure and function .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell . The downstream effects include impaired cell membrane function and integrity, leading to fungal cell death .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. It shows greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Biochemical Analysis
Biochemical Properties
N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily mediated through the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby inhibiting their activity and modulating various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of kinases, which are key regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis . Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonds and other non-covalent interactions, thereby inhibiting their activity . This inhibition can lead to the modulation of various biochemical pathways, resulting in changes in cellular function and gene expression. Additionally, the compound can activate certain enzymes by binding to allosteric sites, thereby enhancing their activity and modulating specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to a decrease in its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting the activity of specific enzymes and modulating biochemical pathways . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular function. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been reported to inhibit the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . This inhibition can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to specific proteins that facilitate its distribution within cells . The localization and accumulation of the compound within specific cellular compartments can also influence its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can be localized to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production.
Properties
IUPAC Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5O2S/c1-2-3-13(11,12)10-5-7-4(6)8-9-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWQVKAQRZFTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=NNC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(Furan-3-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531912.png)

![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)
![2-Aza-spiro[5.4]decane hydrochloride](/img/structure/B1531918.png)
![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)








